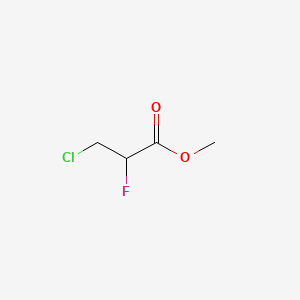

Methyl 3-chloro-2-fluoropropanoate

Description

Methyl 3-chloro-2-fluoropropanoate (CAS 627-096-2) is an organofluorine ester with the molecular formula C₄H₆ClFO₂. It features a chloro substituent at the 3-position and a fluorine atom at the 2-position of the propanoate backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive ester group and halogen substituents, which enable diverse functionalization pathways .

Properties

IUPAC Name |

methyl 3-chloro-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKRCTOAJWVFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296238 | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55900-27-1 | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55900-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-propionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055900271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-chloropropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-fluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted propanoates.

Reduction: Formation of 3-chloro-2-fluoropropanol.

Hydrolysis: Formation of 3-chloro-2-fluoropropanoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

Methyl 3-chloro-2-fluoropropanoate is primarily utilized as a building block in the synthesis of complex organic molecules. Its dual functionality allows it to participate in various chemical reactions, including nucleophilic substitution and carbon-carbon bond formation through methods like the Suzuki-Miyaura coupling. The presence of both halogens (chlorine and fluorine) enables it to act as an electrophile in these reactions.

Reactivity and Reaction Types

The compound can undergo several types of reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

- Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is studied for its role in enzyme-catalyzed reactions involving ester substrates. Its reactivity makes it suitable for probing the mechanisms of enzymes that act on esters, contributing to our understanding of biochemical pathways.

Pharmaceutical Industry

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been noted for its potential use in synthesizing compounds with therapeutic effects, particularly in the development of antihypertensive drugs such as Ramipril, an ACE inhibitor used to treat high blood pressure .

Agrochemical Production

Development of Pesticides and Herbicides

this compound is also employed in the production of agrochemicals, including pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and specificity of these chemicals, making them more effective in agricultural applications.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Building Block | Used in the synthesis of complex organic molecules and carbon-carbon bond formation. |

| Biological Research | Enzyme Studies | Investigated for its role in enzyme-catalyzed reactions involving esters. |

| Pharmaceutical Industry | Drug Synthesis | Intermediate for synthesizing drugs like Ramipril (ACE inhibitor). |

| Agrochemical Production | Pesticides/Herbicides | Used to develop effective agrochemicals for agricultural applications. |

Case Studies and Research Findings

- Synthesis Pathways : Research has shown that this compound can be synthesized from methyl 3-chloropropanoate using fluorinating agents like diethylaminosulfur trifluoride (DAST). This method allows precise control over reaction conditions, enhancing yield and purity.

- Pharmaceutical Development : In studies focusing on antihypertensive agents, this compound has been identified as a precursor for synthesizing Ramipril. The chlorination and acetylation processes involved in this synthesis have been documented extensively in patent literature .

- Agrochemical Efficacy : Investigations into the use of this compound in developing new herbicides have demonstrated improved effectiveness due to its unique reactivity profile compared to similar compounds lacking either halogen.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-fluoropropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile intermediate that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 3-chloro-2-fluoropropanoate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 627-096-2 | C₄H₆ClFO₂ | Not explicitly provided | Cl (C3), F (C2), ester group |

| Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | 127589-63-3 | C₄H₃ClF₄O₂ | 194.51 | Cl (C3), four F atoms (C2, C3), ester group |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | 477888-06-5 | C₁₄H₁₃ClFNO₃ | 297.71 | Aromatic phenyl ring, isoxazole ring, ester group |

| (R)-Methyl 2-amino-3,3,3-trifluoropropanoate | Not provided | C₄H₆F₃NO₂ | 158 (approx.) | NH₂ (C2), three F atoms (C3), ester group |

| Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | 755-73-7 | C₅H₆F₄O₃ | Not provided | Methoxy (C3), four F atoms (C2, C3), ester group |

Biological Activity

Methyl 3-chloro-2-fluoropropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom at the third carbon position and a fluorine atom at the second carbon position of the propanoate backbone. Its molecular formula is with a molecular weight of approximately 150.57 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interactions with biomolecules. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions, leading to covalent modifications of target molecules. This reactivity is significant in pharmacological contexts, particularly in the development of new therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, it has been reported to affect colon cancer cells with IC50 values indicating effective concentrations for therapeutic use.

- Enzymatic Interactions : The compound may interact with various enzymes, influencing metabolic pathways. For example, it has been studied for its potential effects on haloalkane dehalogenases, which are enzymes that catalyze the removal of halogen atoms from organic compounds .

Anticancer Activity

A notable study focused on the effects of this compound on colon cancer cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism was linked to the modulation of heat shock proteins involved in cell survival pathways.

Toxicological Studies

Toxicological profiles have also been established for this compound. In animal studies, oral administration led to observable toxic effects at higher doses, including liver and kidney damage . These findings underscore the importance of understanding dosage and exposure levels when considering therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer activity | Selective inhibition of cancer cell growth |

| Methyl 3-chloro-2-methylpropanoate | Potential anticancer agent | Similar structure; exhibits biological activity |

| Methyl 2-fluoroacrylate | Varies; potential applications in synthesis | Different reactivity profile |

Q & A

Q. What are the critical safety protocols for handling methyl 3-chloro-2-fluoropropanoate in laboratory settings?

- Methodological Answer: Always wear PPE (protective glasses, gloves, lab coat, and masks) to avoid skin/eye contact and inhalation . Work in a fume hood or glovebox due to potential toxicity and volatile nature. Store away from heat/ignition sources (e.g., sparks, open flames) . Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Focus on reaction conditions:

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of reactive intermediates.

- Employ catalysts like DMAP for esterification efficiency.

- Monitor reaction progress via TLC or GC-MS to identify byproducts.

Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR confirm substituent positions (e.g., Cl at C3, F at C2) and ester group integrity.

- Mass Spectrometry (EI-MS): Validate molecular ion ([M] at m/z 154.21) and fragmentation patterns.

- IR Spectroscopy: Identify ester carbonyl (C=O stretch ~1740 cm) and C-F/C-Cl bonds .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: Store in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent hydrolysis and thermal decomposition. Avoid prolonged exposure to moisture or light, which may degrade the ester group. Conduct stability assays via HPLC to monitor purity over time .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Use DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways:

- Compare activation energies for Cl vs. F substitution.

- Simulate solvent effects (polar vs. nonpolar) on transition states.

Validate predictions experimentally via kinetic studies (e.g., monitoring substituent displacement rates by NMR) .

Q. What strategies resolve contradictions in reported toxicity or decomposition products of this compound?

- Methodological Answer:

- Reproducibility Testing: Replicate literature procedures under controlled conditions (e.g., humidity, temperature).

- Advanced Analytics: Use LC-HRMS to detect trace decomposition products (e.g., fluoropropanoic acids).

- Cross-Reference Safety Data: Compare SDS from multiple vendors (e.g., Sigma-Aldrich vs. DC Fine Chemicals) to identify consensus guidelines .

Q. How can isotopic labeling (e.g., , ) elucidate the metabolic fate of this compound in biological studies?

- Methodological Answer:

- Synthesize -labeled analogs at the ester carbonyl or methyl group.

- Track metabolic pathways in vitro (e.g., liver microsomes) using LC-MS/MS.

- Quantify hydrolysis products (e.g., -labeled 3-chloro-2-fluoropropanoic acid) to map enzymatic activity .

Q. What role does this compound play in designing fluorinated pharmaceutical intermediates?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.